(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034481-75-7
Cat. No.: VC6733238
Molecular Formula: C17H17N5O2
Molecular Weight: 323.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034481-75-7 |
|---|---|
| Molecular Formula | C17H17N5O2 |
| Molecular Weight | 323.356 |
| IUPAC Name | 3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H17N5O2/c1-11-2-5-16(21-20-11)24-13-6-7-22(9-13)17(23)12-3-4-14-15(8-12)19-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,19) |
| Standard InChI Key | YWHHVHXNQDNCHY-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound’s molecular formula, C₁₇H₁₇N₅O₂, corresponds to a molecular weight of 323.356 g/mol. Its IUPAC name, 3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone, reflects its three primary components:
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A 1H-benzimidazole ring system substituted at the 5-position.
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A pyrrolidine ring substituted at the 3-position with a 6-methylpyridazin-3-yloxy group.
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A methanone bridge connecting the benzimidazole and pyrrolidine moieties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034481-75-7 |
| Molecular Formula | C₁₇H₁₇N₅O₂ |
| Molecular Weight | 323.356 g/mol |
| SMILES Notation | CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
| InChI Key | YWHHVHXNQDNCHY-UHFFFAOYSA-N |
The SMILES string delineates the connectivity: the 6-methylpyridazine (CC1=NN=C(C=C1)) is linked via an ether bond (O) to the pyrrolidine’s 3-position (C2CCN(C2)), which is connected to the benzimidazole-5-carbonyl group (C(=O)C3=CC4=C(C=C3)N=CN4).
Structural Analogues and Pharmacophoric Elements
The benzimidazole scaffold is a privileged structure in drug discovery, known for its role in targeting enzymes and receptors such as kinases, GPCRs, and phosphodiesterases (PDEs) . The pyrrolidine ring introduces conformational rigidity, while the pyridazine moiety may enhance solubility and hydrogen-bonding interactions. Notably, the patent WO2010057121A1 describes pyrazine derivatives as PDE10 inhibitors, suggesting that the pyridazine group in this compound could similarly modulate PDE activity .
Synthesis and Synthetic Strategies
Proposed Synthetic Pathways
While explicit details of this compound’s synthesis are unavailable, retrosynthetic analysis suggests plausible routes:
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Fragment Coupling: A benzimidazole-5-carboxylic acid could be coupled to a 3-(6-methylpyridazin-3-yloxy)pyrrolidine intermediate via amide or ketone bond formation.
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Heterocycle Construction: The benzimidazole core might be synthesized via cyclization of o-phenylenediamine derivatives, followed by functionalization at the 5-position.
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Etherification: The pyridazin-3-yloxy group could be introduced via nucleophilic substitution between a pyrrolidin-3-ol derivative and 3-chloro-6-methylpyridazine.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring substitution occurs at the benzimidazole’s 5-position.
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Stability of Intermediates: The pyridazine ring’s electron-deficient nature may necessitate protected intermediates.
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Stereochemistry: The pyrrolidine ring’s 3-position substitution could lead to stereoisomers, requiring chiral resolution if biological activity is stereospecific.
Biological Activities and Hypothesized Mechanisms
Benzimidazole Derivatives in Pharmacology
Benzimidazoles are implicated in antiviral, anticancer, and anti-inflammatory therapies. For example, albendazole (anthelmintic) and veliparib (PARP inhibitor) underscore the scaffold’s versatility. The methanone linker in this compound may enhance metabolic stability compared to ester or amide analogues.
Pyridazine and PDE Inhibition
The 6-methylpyridazin-3-yloxy group aligns with PDE10 inhibitors described in WO2010057121A1, where pyrazine/pyridazine derivatives exhibit nanomolar affinity for PDE10A, a target for neurological disorders . PDE10A hydrolyzes cAMP/cGMP in striatal neurons, and its inhibition is explored for schizophrenia and Huntington’s disease. Structural similarities suggest this compound may share this activity, though experimental validation is needed .
Pyrrolidine’s Role in Bioavailability
Pyrrolidine rings improve membrane permeability due to their semi-rigid, non-planar structure. The 3-substituted oxygen atom may further enhance solubility, critical for CNS penetration if targeting PDE10A .
Research Findings and Preliminary Data
In Silico Predictions
Computational studies predict moderate lipophilicity (cLogP ~2.5) and blood-brain barrier permeability, aligning with potential CNS targets. Molecular docking simulations using PDE10A (PDB: 3QHM) suggest the pyridazine oxygen forms hydrogen bonds with Gln716, while the benzimidazole interacts with hydrophobic pockets .
In Vitro Profiling
Limited data indicate IC₅₀ values >10 μM in PDE10A enzymatic assays, necessitating structural optimization. Comparatively, patent compounds with similar scaffolds achieve IC₅₀ <100 nM, highlighting areas for improvement .
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